Journal Name:Physical Mesomechanics
Journal ISSN:1029-9599
IF:1.6
Journal Website:http://www.journals.elsevier.com/physical-mesomechanics/
Year of Origin:0
Publisher:Pleiades Publishing
Number of Articles Per Year:66
Publishing Cycle:
OA or Not:Not
Physical Mesomechanics ( IF 1.6 ) Pub Date: 2022-04-22 , DOI:
10.3233/mgc-220010
Biodiesel is a renewable energy source, which is produced through transesterification reactions. Despite great attention to develop enzymatic biodiesel production, there are serious obstacles to the industrial development of it such as its cost and slow reaction rate. Along with disadvantages, there are several advantages for enzymatic biodiesel production. Higher purity of fuel and glycerol is known as the most important achievement of enzymatic process. In this study, performance of four different fungi for lipase production was investigated and Aspergillus niger was selected as enzyme source. Lipase production were optimized using experimental design and the optimized factors were determined as pH 5, temperature 30 °C, Potato Dextrose Broth (PDB) 3 % w/v, olive oil 1.50 % v/v, with maximum lipase activity of 42.8±0.51 U/mg. In order to interfacial activation of the lipase, effect of surfactants was studied. Therefore, surfactant-enzyme aggregates were used as biocatalyst for transesterification reaction. Effects of factors on biodiesel yield were studied too. The yield was 96.41±1.20 % at the optimized conditions (methanol/oil molar ratio (5.50:1), enzyme concentration 19 % v/ w, Tween 80 concentration 19 mg L–
1, temperature 40 °C and reaction time 46 h).
Physical Mesomechanics ( IF 1.6 ) Pub Date: 2022-03-19 , DOI:
10.3233/mgc-220019
A novel series of urea Schiff base derivatives were synthesized via the condensation of o-phenylenediamine, naphthyl isocyanate and appropriate aryl aldehyde. The results of the in vitro cytotoxic activities of compounds 5a–h against cancer cells lines PC3, SKOV-3 and HeLa, revealed that almost allcompounds exhibited good to moderate activities Compound 5g owing bromine atom at p-position displayed higher activity compared to homolog 5b possessing chlorine atom due to adequate diameter of bromine which is more favourable than chlorine for the inhibition activity. In addition, compound 5h is the best candidate of this series exhibiting excellent activity for three cancer cells lines. Compound 5h demonstrated also an excellent activity with IC50 value of 0.6±0.3μg/mL for prostate cancer cell line PC3 and it is considered more effective than the standard drug doxorubicin Dox (IC50 = 2.6±0.03μg/mL). The most active compound 5h displayed the best activity against ovarian cancer cell line SKOV3 with IC50 = 1.8±0.2μg/mL. This results are higher than clinically used drug Dox (IC50. 2.2±0.02μg/mL). The results of screening activities cytotoxic effect toward cervix cancer cell line HeLa, affirm that compound 5h manifest an activity with IC50 value of 2.2±0.4μg/mL comparable to Dox (IC50. 1.9±0.04μg/mL). In the current study, in vivo acute oral toxicity assessment of urea Schiff base hybrid compounds 5a – h indicated that there was no mortality on treated female mice during 14 days assessment test compared with the vehicle-treated group confirming the safety with LD50 greater than 2000 mg/kg. In the actual study, the results affirmed that compounds 5a–h manifested in vivo no toxicity to saint cells, the compounds 5b, 5g and 5h presented higher anticancer activities against three cancer cells which authorizes promoters to use them as candidate anticancer agents.
Physical Mesomechanics ( IF 1.6 ) Pub Date: 2022-04-08 , DOI:
10.3233/mgc-220025
A cathode material composite containing Al2O3-coated LiNi0.8Co0.15Al0.05O2 (NCA) and graphene was prepared via a combination of ultrasonication and mechanical ball milling. No changes were observed in the crystalline structure of this material relative to the bare and Al2O3-coated LiNi0.8Co0.15Al0.05O2 materials based on the XRD spectrum. SEM images indicated that graphene was well distributed between the active material particles. The composite material was compared with the bare and Al2O3-coated active materials by electrochemical tests to evaluate its performance in the lithium-ion battery. The resistance values of the solid-electrolyte interphase layer and charge transfer were investigated during cycling by electrochemical impedance spectroscopy. The composite material provided the lowest resistance values with high stability during cycling. The capacity retention of the composite material was 27.7% more in comparison to the bare material during 50 cycles of charge/discharge at a 0.5C rate. Remarkably, the rate capability was improved by using the composite material, with a specific capacity of over 130.9 mAh g–1 at a 3C rate, which means delivering 62.9 mAh g–1 more capacity than the bare NCA. Graphene improved capacity retention and rate capability through the creation of a protective layer on the particles and providing a conductive medium in the electrode structure.
Physical Mesomechanics ( IF 1.6 ) Pub Date: 2022-03-03 , DOI:
10.3233/mgc-210122
Geopolymers are inorganic alumina-silicate materials produced from raw materials, rich in silica (SiO2) and alumina (Al2O3), in combination with an alkaline activator solution. In this study, geopolymer of class C flay ash in ambient curing condition were used form geopolymer mortar and effects ofdifferent alkaline activator solutions and variations of associated parameters, were investigated. The obtained results indicated that in ambient curing condition (23±2°C), using sodium hydroxide and sodium silicate as an alkaline activator solution, result in higher 7- and 28-day compressive strength of geopolymer mortar compared to potassium-based (potassium hydroxide and potassium silicate) and combination of sodium and potassium-based alkaline activator solutions, approximately 49% and 145%, respectively. But, in term of 90°C curing condition, potassium-based alkaline activator subject to higher 7- and 28-day compressive strengths. Additionally, simultaneous inclusion of NaOH and KOH led to decline the compressive strength. Also, obtained results of experimental data show that optimal ratio 1.5–2 of SiO2/Na2O were highest compressive strength.
Physical Mesomechanics ( IF 1.6 ) Pub Date: 2022-03-29 , DOI:
10.3233/mgc-220023
By the importance of performing investigations on developing characteristic features of nano-based materials for assigning their further applications, this work was done to recognize such features for plutonium (Pu)-doped conical nanocarbons materials. Density functional theory (DFT) calculations were performed for providing information of this work. Three models of conical nanocarbons with disclination angles of 120, 180, and 240 degrees were investigated, in which the Pu atom was doped at the apex of conical structure yielding the models of PuNC120, PuNC180, and PuNC240. Accordingly, formations of four, three, and two PU–C chemical bonds were examined by considering such models systems. The results indicated the PuNC120 with four Pu–C bonds was the distinguished model of this work showing remarkable electronic and conductivity features. As a consequence, the models systems were recognized based on the structural and electronic features to be designated for further applications.
Physical Mesomechanics ( IF 1.6 ) Pub Date: 2022-02-08 , DOI:
10.3233/mgc-210187
Two novel quinone derivatives (NN3 and NN4) were synthesized in this work and they were characterized to be used as small organic semiconductor molecules in different types of photovoltaic applications. To make accessible compounds, three simple steps were followed to prepare NN3 and NN4 compounds.Furthermore, energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) were determined for the computationally optimized models of the investigated compounds. The obtained optical and electrochemical results of this work indicated that NN3 and NN4 compounds were good candidates for application in the fields of bulk heterojunction (BHJ) and perovskite solar cells. Indeed, investigating new energy resources has been seen an important topic of research for producing clean energies and portable storage systems.
Physical Mesomechanics ( IF 1.6 ) Pub Date: 2022-02-04 , DOI:
10.3233/mgc-210127
Zinc Sulphide is one of most studied semiconductor with wide band gap (3.5–3.9 eV) versatile material due to its physical and chemical properties. ZnS is a non-toxic material and a suitable candidate to be a buffer layer for heterojunction solar cells. In this study, Zinc Sulphide (ZnS) thin filmswere deposited by chemical bath deposition technique using Zinc Acetate Dihydrate [Zn (CH3COO)2. 2H2O] and Thiourea [CH4N2S]. The ZnS thin films samples were characterized by UV-Vis NIR Spectroscopy, X-ray diffraction (XRD), Scanning Electron Microscopy (SEM), Energy Dispersive Spectroscopy (EDX), Fourier-Transform Infrared Spectroscopy (FTIR) and Thin-Film Measurement Instrument. FTIR spectra confirmed the presence of ZnS bond in the crystalline thin film. XRD data confirmed the cubic structure of the deposited thin film only when the amount of Thiourea was increased and the complexing agent Hydrazine Hydrate was replaced with Tri-Sodium Citrate. Crystallite size and strain were estimated using Debye-Scherrer model and Williamson-Hall model and lattice constant was estimated using Nelson-Riley plot. Otherwise, XRD showed the amorphous phase. UV-Vis data confirmed ZnS thin films as enough transmittive and it showed higher bandgap. Thin-Film Measurement Instrument was used to measure the thickness of the ZnS thin films. Synthesized ZnS thin films exhibited promising characteristics for using as the buffer layer of the heterojunction solar cells. Highlights
•ZnS thin films were prepared successfully by simple, low cost and environment friendly chemical bath deposition method.•XRD measurement confirmed both Amorphous and Crystalline phase of ZnS thin films.•By changing the precursor only can be achieved crystalline phase from amorphous phase of ZnS thin film.•The amount of precursor and deposition conditions can be optimized to produce crystalline ZnS thin film.
Physical Mesomechanics ( IF 1.6 ) Pub Date: 2023-06-16 , DOI:
10.3233/mgc-220091
Schiff bases, named after Hugo Schiff, are formed when primary amine reacts with carbonyl compounds (aldehyde or ketone) under specific conditions. Schiff bases are economical, simple synthetic routes, and easily accessible in laboratories. They have medicinal and biological applications such as antiviral, antioxidant, antifungal, anticancer, anthelmintic, antibacterial, antimalarial, anti-inflammatory, antiglycation, anti-ulcerogenic, and analgesic potentials. A number of Schiff bases are reported for the detection of various metal ions. They are also used as catalysts, polymer stabilizers, intermediates in organic synthesis, and corrosion inhibitors. In this review, we have highlighted the recent advancements in the development of bioactive Schiff base derivatives and their sensing applications for detecting metal cations. Additionally, various spectroscopic techniques for structural characterization, such as X-ray diffraction analysis (XRD), FT-IR, UV-vis, and NMR spectroscopy were also discussed.
Physical Mesomechanics ( IF 1.6 ) Pub Date: 2022-11-22 , DOI:
10.3233/mgc-220071
The conversion of sun light energy into sustainble greener chemicals are a major obstacle due to the use of expensive and toxic materials. Sun light induced trifluoromethylation emerges as a highly efficient procedure to insert trifluoromethyl groups into the organic compounds. Yet, the expensive and toxic properties of the metal-based photocatalysts creates a major obstacle for the insertion of trifluoromethyl groups. Metal free activated carbon cloth (ACC) emerged as a highly efficient pillar in the area of material science. In this work, we have successfully synthesized self-assembled metal free fast green with activated carbon cloth ([email protected]) photocatalyst for photocatalytic trifluoromethylation and reduced nicotinamide adenine dinucleotide (NADH) cofactor regeneration (85.89 %, 2 h) under sun light. The sun light induced organic transformation promotes the use of low-cost CF3SO2Na as the CF3 radical source to produce highly selective products with 97% yield.
Physical Mesomechanics ( IF 1.6 ) Pub Date: 2023-06-16 , DOI:
10.3233/mgc-220077
Abstract Globally, novel coronavirus (nCoV19) outbreak is a great concern to humanity owing to the unavailability of effective medication or vaccine to date. Therefore, the development of drugs having anti-COVID-19 potential is a need of time. In this milieu, in-silico studies have proven to be rapid, inexpensive and effective as compared to other experimental studies. Evidently, natural products have shown significant potential in drug development to curtail different ailments, which have opened a new horizon in the screening of anti-COVID-19 agents. In this study, in-silico analysis were performed on derivatives of amentoflavone (4′, 4′′′-Dimethylamentoflavone, 4′′′, 7-Di-O-Methylamentoflavone, 4′′′′′′-methylamentoflavone, 4′-Monomethylamentoflavone, 7,4′-Dimethylamentoflavone, 7′-O-Methylamentoflavone, 7-O-methylamentoflavone, Heveaflavone, kayaflavone, and Sciadopitysin) and FDA approved anti-viral drug (camostatmesylate). All the derivatives of amentoflavone and FDA-approved anti-viral drugs were docked against SARS-CoV2 main protease (MPRO). The ten derivatives of amentoflavone showed strong interactions with the MPRO protein. In all cases, derivatives of amentoflavone showed good interaction with the targeted protein and better binding/docking score (–9.0351, –8.8566, –8.8509, –8.7746, –8.6192, –8.2537, –8.0876, –7.9501, –7.6429, and –7.6248 respectively) than FDA approved anti-viral drug. Therefore, derivatives of amentoflavone may be potent leads in drug discovery to combat HCoVs, such as SARS-CoV2. Moreover, to support the outcomes of this study further in-vivo investigations are required.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | MATERIALS SCIENCE, CHARACTERIZATION & TESTING 材料科学:表征与测试3区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
23.00 | 17 | Science Citation Index Expanded | Not |
Submission Guidelines
- Journal Submission Website
- https://www.springer.com/physics/classical+continuum+physics/journal/40334